molecular formula C14H12Cl2N2O2S B12692699 5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline CAS No. 94094-39-0

5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline

Cat. No.: B12692699
CAS No.: 94094-39-0
M. Wt: 343.2 g/mol
InChI Key: LWXFXDYOFMAQPL-UHFFFAOYSA-N
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Description

5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline is a nitroaniline derivative research chemical with the CAS Registry Number 94094-39-0 and the molecular formula C 14 H 12 Cl 2 N 2 O 2 S. This compound features a dimethylamino group and a nitro group on the aniline ring, which is further substituted with a chlorine atom and a (4-chlorophenyl)thio ether linkage. With a calculated molecular weight of 343.23 g/mol, this structure is of significant interest in medicinal chemistry and chemical synthesis research, particularly as a sophisticated building block for the development of novel heterocyclic compounds and functional materials. Its structural motifs are commonly explored in the synthesis of potential pharmacologically active molecules, including benzimidazole derivatives investigated for anthelmintic properties. Researchers utilize this compound under laboratory conditions for process development and method validation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

94094-39-0

Molecular Formula

C14H12Cl2N2O2S

Molecular Weight

343.2 g/mol

IUPAC Name

5-chloro-2-(4-chlorophenyl)sulfanyl-N,N-dimethyl-4-nitroaniline

InChI

InChI=1S/C14H12Cl2N2O2S/c1-17(2)13-7-11(16)12(18(19)20)8-14(13)21-10-5-3-9(15)4-6-10/h3-8H,1-2H3

InChI Key

LWXFXDYOFMAQPL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1SC2=CC=C(C=C2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline typically involves multiple steps. One common method starts with the nitration of 2-chloroaniline to introduce the nitro group. This is followed by the thiolation of the nitroaniline derivative with 4-chlorothiophenol under basic conditions to form the thioether linkage. The final step involves the dimethylation of the amine group using dimethyl sulfate or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Nitro and Amino Substituents

Compound A : 5-Chloro-N-(4-chlorophenyl)-2,4-dinitroaniline (CAS RN: 1232506-42-1)
  • Key Differences: Contains two nitro groups (positions 2 and 4) vs. one nitro group in the target compound. Lacks the dimethylamino group and (4-chlorophenyl)thio substituent.
  • Implications: Increased electron-withdrawing effects in Compound A may reduce solubility and alter reactivity compared to the target compound.
Compound B : N-(4-Chlorophenyl)-2-nitroaniline (CAS RN: 23008-56-2)
  • Implications :
    • Reduced steric bulk and electron-donating groups likely result in lower bioactivity and solubility compared to the target compound.

Thioether vs. Ether Linkages

Compound C : 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline (CAS RN: 2172-93-2)
  • Key Differences :
    • Replaces the thioether (-S-) with an ether (-O-) linkage.
  • Compound C’s ether group may reduce oxidative stability and pesticidal efficacy compared to the target compound.

Heterocyclic Analogues

Compound D : 5-[(4-Chlorophenyl)thio]-4-phenyl-1,2,3-thiadiazole
  • Key Differences :
    • Replaces the aniline core with a 1,2,3-thiadiazole ring.
  • The target compound’s dimethylamino group may enhance solubility, favoring formulation in agricultural applications.
Compound E : (Z)-N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-1-(5-nitrothiophen-2-yl)methanimine
  • Key Differences :
    • Contains a thiophene-Schiff base structure instead of an aniline backbone.
  • Implications :
    • The Schiff base moiety in Compound E may enable metal coordination, broadening its applications in catalysis or materials science.

Biological Activity

5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline, also known by its CAS number 2172-93-2, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by various research findings.

Basic Information

PropertyValue
Molecular FormulaC14H12Cl2N2O3
Molecular Weight327.163 g/mol
Density1.399 g/cm³
Boiling Point441.1 °C
Flash Point220.5 °C

Structural Characteristics

The compound features a nitroaniline structure with a chloro substituent and a thioether linkage to a chlorophenyl group, which contributes to its biological activity.

Antiviral Properties

Recent studies have highlighted the potential of related compounds in inhibiting human adenoviruses (HAdV). For instance, certain analogues showed sub-micromolar potency against HAdV with selectivity indexes greater than 100, indicating a favorable therapeutic window. These compounds were noted to target the viral DNA replication process, suggesting that similar mechanisms could be explored for 5-chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline .

Antifungal Activity

Research into related nitroaniline derivatives has demonstrated notable antifungal properties. For example, compounds derived from similar structures exhibited minimum inhibitory concentrations (MICs) as low as 0.015 mg/L against Cryptococcus neoformans, along with significant reductions in fungal density in vivo when administered at doses of 150 mg/kg . This suggests that 5-chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline could possess comparable antifungal efficacy.

The proposed mechanism of action for compounds similar to 5-chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline often involves interference with nucleic acid synthesis or disruption of cellular processes crucial for pathogen survival. The presence of the nitro group is particularly significant as it can facilitate electron transfer processes that lead to the generation of reactive intermediates, potentially damaging cellular components .

Study on Antiviral Activity

In a comparative study assessing the efficacy of various nitroaniline derivatives against HAdV, compound variants exhibited IC50 values ranging from 0.27 μM to higher concentrations. Notably, compound variants demonstrated reduced cytotoxicity compared to traditional antiviral agents like niclosamide, indicating a promising profile for further development .

Study on Antifungal Efficacy

Another study focused on the antifungal activity of nitroaniline derivatives revealed that specific structural modifications led to enhanced activity against Candida species. The structural integrity provided by the thioether linkage was crucial for maintaining bioactivity while reducing toxicity profiles in mammalian cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline, and what experimental conditions are critical for high yields?

  • Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution or condensation reactions. For example, analogous compounds are synthesized via refluxing equimolar ethanolic solutions of precursors (e.g., 5-nitro-2-thiophenecarboxaldehyde and substituted anilines) under controlled conditions . Key factors include solvent choice (ethanol is common for solubility and stability), reaction time (1–3 hours), and temperature control (reflux at ~78°C). Slow evaporation of ethanol is recommended for crystallization .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis (e.g., with Mo-Kα radiation, λ = 0.71073 Å) provides definitive structural confirmation, as demonstrated for structurally related nitroaniline derivatives .
  • NMR/HRMS : ¹H/¹³C NMR resolves substituent positions (e.g., dimethylamino and nitro groups), while high-resolution mass spectrometry (HRMS) validates molecular weight with <5 ppm error .
  • IR spectroscopy : Nitro (1520–1350 cm⁻¹) and thioether (650–500 cm⁻¹) stretches are diagnostic .

Q. What theoretical frameworks guide the study of this compound’s reactivity or electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations are widely used to predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For nitroaromatics, frontier molecular orbital theory explains electrophilic/nucleophilic sites, while Hammett constants quantify substituent effects on reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. For example, in nitrosoaniline derivatives, variable-temperature NMR and X-ray diffraction distinguish static vs. dynamic structural ambiguities . Comparative analysis with isotopically labeled analogs (e.g., deuterated solvents) can isolate solvent effects .

Q. What strategies optimize the regioselectivity of functional group modifications (e.g., nitration or chlorination) on the aromatic ring?

  • Methodological Answer :

  • Directing groups : The nitro group meta-directs electrophilic substitution, while the thioether group acts as an ortho/para director. Computational modeling (DFT) predicts competing directing effects .
  • Protection/deprotection : Temporarily protecting the dimethylamino group (e.g., as a Boc derivative) avoids unwanted side reactions during nitration .

Q. How do solvent polarity and reaction kinetics influence the mechanistic pathway of nucleophilic aromatic substitution in this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) accelerate SNAr mechanisms by stabilizing transition states. Kinetic studies (e.g., monitoring by HPLC or UV-Vis) reveal rate constants and activation parameters. For example, in ethanolic reflux, pseudo-first-order kinetics dominate due to ethanol’s dual role as solvent and weak acid catalyst .

Q. What are the challenges in purifying this compound, and how can chromatographic or recrystallization methods be refined?

  • Methodological Answer :

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures are preferred for high-purity crystals. Slow cooling rates (1–2°C/min) reduce occluded impurities .
  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves nitroaromatic byproducts. TLC (silica, 5% EtOAc/hexane) monitors reaction progress .

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